molecular formula C7H10INO B180824 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 100556-58-9

6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one

Cat. No. B180824
CAS RN: 100556-58-9
M. Wt: 251.06 g/mol
InChI Key: XGDVTFSPDUYSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one, also known as IHCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science.

Mechanism of Action

The mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Therefore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects:
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been shown to have a low toxicity profile in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for various biological and chemical assays. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is its relatively high cost compared to other compounds with similar activities.

Future Directions

6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several potential future directions for scientific research. One of the future directions is to study its potential application as a building block for the synthesis of new materials with unique properties. Another future direction is to study its potential application as a catalyst in various organic reactions. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may be studied for its potential application in the treatment of various diseases, including cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential side effects in vivo.
Conclusion:
In conclusion, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science. 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities, and has a low toxicity profile in vitro and in vivo studies. However, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been achieved using different methods, including the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine in the presence of a base, and the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine and N-bromosuccinimide. Both of these methods have been reported to yield high purity and high yield of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one.

Scientific Research Applications

6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities. In material science, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential application as a building block for the synthesis of new materials. In catalysis, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been used as a catalyst in various organic reactions.

properties

CAS RN

100556-58-9

Product Name

6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one

Molecular Formula

C7H10INO

Molecular Weight

251.06 g/mol

IUPAC Name

6-iodo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one

InChI

InChI=1S/C7H10INO/c8-5-2-1-4-3-6(10)9-7(4)5/h4-5,7H,1-3H2,(H,9,10)

InChI Key

XGDVTFSPDUYSFT-UHFFFAOYSA-N

SMILES

C1CC(C2C1CC(=O)N2)I

Canonical SMILES

C1CC(C2C1CC(=O)N2)I

synonyms

8-exo-iodo-2-azabicyclo[3.3.0]octane-3-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.